molecular formula C16H18Cl2N2O2 B14298995 1,2-Benzenedicarbonitrile, 3,6-dibutoxy-4,5-dichloro- CAS No. 116453-92-0

1,2-Benzenedicarbonitrile, 3,6-dibutoxy-4,5-dichloro-

Cat. No.: B14298995
CAS No.: 116453-92-0
M. Wt: 341.2 g/mol
InChI Key: QGIRKGNUERDNTB-UHFFFAOYSA-N
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Description

1,2-Benzenedicarbonitrile, 3,6-dibutoxy-4,5-dichloro- is a chemical compound with the molecular formula C16H20Cl2N2O2. It is known for its applications in various fields, including diagnostic assays, manufacturing, hematology, and histology . The compound is also referred to as 3,6-dibutoxyphthalonitrile .

Preparation Methods

The synthesis of 1,2-Benzenedicarbonitrile, 3,6-dibutoxy-4,5-dichloro- involves several steps. One common method includes the reaction of 3,6-dibutoxyphthalonitrile with appropriate chlorinating agents under controlled conditions . The reaction typically requires a solvent, such as dichloromethane, and a catalyst to facilitate the chlorination process. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

1,2-Benzenedicarbonitrile, 3,6-dibutoxy-4,5-dichloro- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1,2-Benzenedicarbonitrile, 3,6-dibutoxy-4,5-dichloro- involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1,2-Benzenedicarbonitrile, 3,6-dibutoxy-4,5-dichloro- can be compared with other similar compounds, such as:

The uniqueness of 1,2-Benzenedicarbonitrile, 3,6-dibutoxy-4,5-dichloro- lies in its specific substitution pattern and functional groups, which confer distinct properties and applications compared to its analogs.

Properties

CAS No.

116453-92-0

Molecular Formula

C16H18Cl2N2O2

Molecular Weight

341.2 g/mol

IUPAC Name

3,6-dibutoxy-4,5-dichlorobenzene-1,2-dicarbonitrile

InChI

InChI=1S/C16H18Cl2N2O2/c1-3-5-7-21-15-11(9-19)12(10-20)16(14(18)13(15)17)22-8-6-4-2/h3-8H2,1-2H3

InChI Key

QGIRKGNUERDNTB-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C(=C(C(=C1C#N)C#N)OCCCC)Cl)Cl

Origin of Product

United States

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